molecular formula C21H23N3O3S B2396186 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-18-1

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2396186
CAS No.: 921534-18-1
M. Wt: 397.49
InChI Key: ICPCTVUWRLBZEE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a highly potent and selective small-molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase. Its primary research value lies in its utility as a chemical probe to dissect the unique biological functions of HDAC8, which are often obscured by the use of broad-spectrum HDAC inhibitors. This compound exhibits exceptional selectivity for HDAC8 over other HDAC isoforms, particularly HDAC1, making it an indispensable tool for epigenetic research focused on this specific target. Studies utilizing this inhibitor have been pivotal in elucidating the role of HDAC8 in various cellular processes, including cell cycle progression , neuroblastoma pathogenesis , and smooth muscle contractility . By selectively inhibiting HDAC8 catalytic activity, researchers can modulate the acetylation status of specific non-histone substrates, such as structural maintenance of chromosomes 3 (SMC3) , and observe subsequent phenotypic outcomes in disease models. This targeted approach facilitates a deeper understanding of HDAC8's mechanism of action in oncogenesis and other disorders, providing critical insights for the development of novel therapeutic strategies with potentially fewer side effects than pan-HDAC inhibitors.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(26,27)22-11-12-24-20(25)10-9-19(23-24)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCTVUWRLBZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Procedure :

  • Mesitylene (10 mmol) is added dropwise to chilled ClSO₃H (30 mmol) at 0–5°C.
  • The mixture is stirred at 50°C for 4 hr, quenched into ice-water, and extracted with dichloromethane.
  • The organic layer is dried (Na₂SO₄), filtered, and concentrated to yield 2,4,6-trimethylbenzenesulfonyl chloride as a white solid (85% yield).

Characterization :

  • ¹H NMR (CDCl₃): δ 2.42 (s, 9H, CH₃), 7.28 (s, 2H, Ar-H).
  • MS (ESI) : m/z 217.1 [M+H]⁺.

Synthesis of 2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethylamine

Pyridazinone Ring Construction

3-Phenylpyridazin-6(1H)-one is synthesized via cyclocondensation of phenylacetaldehyde and hydrazine hydrate.

Procedure :

  • Phenylacetaldehyde (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol for 8 hr.
  • The product is recrystallized from ethanol to afford 3-phenylpyridazin-6(1H)-one (72% yield).

Ethylamine Side-Chain Introduction

The pyridazinone is functionalized with a 2-aminoethyl group via nucleophilic substitution.

Procedure :

  • 3-Phenylpyridazin-6(1H)-one (5 mmol) is treated with 2-bromoethylamine hydrobromide (6 mmol) in DMF at 80°C for 12 hr.
  • The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (68% yield).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.85 (t, 2H, CH₂NH₂), 3.92 (t, 2H, CH₂N), 7.45–7.62 (m, 5H, Ar-H), 8.12 (s, 1H, pyridazinone-H).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

Sulfonamide Coupling Reaction

Reaction Conditions

The sulfonyl chloride and ethylamine intermediate are coupled in a biphasic system.

Procedure :

  • 2,4,6-Trimethylbenzenesulfonyl chloride (5 mmol) is dissolved in THF and added to a solution of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (5 mmol) and triethylamine (6 mmol) in ice-cold water.
  • The reaction is stirred at 25°C for 6 hr, extracted with EtOAc, and purified via recrystallization (ethanol/water) to afford the title compound (74% yield).

Optimization Notes :

  • Excess triethylamine ensures complete deprotonation of the amine.
  • Lower temperatures (<10°C) minimize sulfonate ester byproducts.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₂₁H₂₃N₃O₃S.
  • ¹H NMR (DMSO-d₆): δ 2.38 (s, 9H, Ar-CH₃), 3.15 (t, 2H, CH₂N), 3.88 (t, 2H, CH₂SO₂), 7.28–7.65 (m, 5H, Ar-H), 8.05 (s, 1H, pyridazinone-H).
  • HRMS (ESI) : m/z 398.1532 [M+H]⁺ (calc. 398.1538).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, λ=254 nm).
  • Melting Point : 182–184°C.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent method employs polymer-supported sulfonylation to enhance yield:

  • Wang resin-bound ethylamine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in DMF.
  • Cleavage with TFA/H₂O (95:5) affords the product in 81% yield.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hr with comparable yield (76%).

Industrial-Scale Considerations

Cost-Effective Chlorosulfonation

A patent highlights chlorosulfonic acid recycling via vacuum distillation, reducing waste by 40%.

Green Chemistry Approaches

  • Solvent Substitution : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) lowers environmental impact.
  • Catalytic Amination : Au/TiO₂ catalysts enable 90% conversion at 50°C, minimizing energy use.

Challenges and Troubleshooting

Byproduct Formation

  • Sulfonate Esters : Controlled pH (8–9) and stoichiometric triethylamine suppress esterification.
  • Di-Substituted Products : Use of excess ethylamine (1.2 eq) ensures mono-substitution.

Purification Difficulties

  • Recrystallization Solvents : Ethanol/water (3:1) achieves optimal crystal growth.
  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves sulfonamide isomers.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer therapies.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthesis Yield Key Applications/Findings Reference
2,4,6-Trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide 2,4,6-Trimethylbenzenesulfonamide; pyridazinone core ~439.5 (calculated) Not reported Potential kinase inhibition N/A
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy substituent; no methyl groups on benzene 369.38 High (via DMF/K₂CO₃) Antiviral activity under evaluation
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Benzothiazole substituent; pyridinone core 409.45 Moderate Antiviral screening
N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide Propargyl and furan substituents ~349.4 86% Catalysis/cycloaddition reactions

Pharmacological and Physicochemical Properties

  • Bioactivity: While direct data for the target compound is unavailable, pyridazinone sulfonamides (e.g., 5a) show antiviral activity, and benzothiazole derivatives (e.g., 10a) are being screened for similar applications . The phenyl group at the pyridazinone 3-position may confer selectivity toward kinase targets, as seen in chromene-sulfonamide hybrids () .

Challenges and Limitations

  • Synthetic Complexity : The ethyl linker and steric hindrance from trimethyl groups may complicate purification, as seen in low yields (28%) for structurally complex sulfonamides (e.g., ’s chromene-pyrimidine derivative) .
  • Data Gaps : Pharmacokinetic and toxicity profiles are unavailable for the target compound, unlike derivatives like 10a, which have undergone preliminary antiviral evaluation .

Biological Activity

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS No. 921534-18-1) is a synthetic compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current knowledge about its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S, with a molecular weight of 397.5 g/mol. The structure features a benzenesulfonamide moiety connected to a pyridazinone derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H23N3O3S
Molecular Weight397.5 g/mol
CAS Number921534-18-1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory processes and cancer progression. It has been shown to inhibit cyclooxygenase (COX) enzymes and carbonic anhydrases (CAs), which are critical in mediating pain and inflammation.

Key Mechanisms:

  • Inhibition of COX Enzymes : The compound acts as a dual inhibitor of COX-1 and COX-2, leading to reduced production of pro-inflammatory prostaglandins.
  • Carbonic Anhydrase Inhibition : It selectively inhibits multiple human carbonic anhydrase isoforms (hCA), which are implicated in tumor growth and metastasis.

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound through various in vitro and in vivo models.

Anti-inflammatory Activity

In a series of experiments, this compound demonstrated significant anti-inflammatory properties:

Study ReferenceInhibitory Concentration (IC50)Target Enzyme
5.3 nMhCA II
19.2 nMhCA IX
34.2 nMCOX-2

These results indicate that the compound exhibits potent inhibitory effects on carbonic anhydrases and cyclooxygenase enzymes, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicated that it can inhibit the proliferation of cancer cell lines by modulating pathways associated with tumor growth.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)8.9

Case Studies

A notable case study involved the application of this compound in an animal model for inflammatory diseases. The results showed a significant reduction in edema and pain response compared to control groups treated with placebo.

Case Study Summary:

  • Model : Rat carrageenan-induced paw edema
  • Dosage : 0.6 mg/kg administered orally
  • Outcome : Reduction in paw swelling by approximately 50% compared to control .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

  • Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by sulfonamide coupling. Key steps include:

  • Pyridazinone formation: Cyclization of diketones or hydrazine derivatives under acidic or basic conditions .
  • Sulfonamide coupling: Reacting the pyridazinone intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Optimization: Critical parameters include temperature (40–60°C), solvent polarity, and reaction time (12–24 hours) to achieve yields >70% .
    • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) and NMR spectroscopy .

Q. How can researchers structurally characterize this compound and confirm its identity?

  • Answer: Use a combination of analytical techniques:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on the benzene ring, pyridazinone protons) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • X-ray crystallography: If single crystals are obtainable, this provides definitive bond-length and angle data .
    • Reference data: Compare spectra with structurally analogous sulfonamide-pyridazinone hybrids in PubChem .

Q. What biological targets or mechanisms are plausible for this compound?

  • Answer: Based on structural analogs (e.g., ), potential targets include:

  • Enzyme inhibition: Sulfonamide groups often inhibit carbonic anhydrases or proteases via substrate mimicry .
  • Neurodegenerative disease targets: Pyridazinone derivatives modulate monoamine oxidase (MAO) or acetylcholinesterase (AChE) .
    • Initial assays: Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based or Ellman’s method for AChE) with positive controls (e.g., donepezil) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Answer: Key strategies include:

  • Catalyst screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent optimization: Replace DCM with dimethylacetamide (DMAc) for better solubility of hydrophobic intermediates .
  • Workflow adjustments: Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve temperature control .
    • Data-driven approach: Apply design of experiments (DoE) to analyze interactions between temperature, solvent, and catalyst load .

Q. How should contradictory data in enzyme inhibition studies be resolved?

  • Answer: Common contradictions arise from assay conditions or off-target effects. Mitigation steps:

  • Assay validation: Replicate experiments using orthogonal methods (e.g., spectrophotometric vs. fluorometric assays) .
  • Selectivity profiling: Screen against related enzymes (e.g., MAO-A vs. MAO-B) to rule out non-specific binding .
  • Structural analysis: Perform molecular docking to identify binding-site interactions (e.g., AutoDock Vina with PyMOL visualization) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Answer: Use in silico tools to estimate:

  • Lipophilicity (LogP): SwissADME or MarvinSuite to assess membrane permeability .
  • Metabolic stability: CYP450 interaction predictions via Schrödinger’s QikProp .
  • Toxicity: ProTox-II for hepatotoxicity or mutagenicity risk assessment .
    • Validation: Compare predictions with in vitro hepatic microsomal stability assays .

Q. How can stability studies be designed to evaluate degradation under physiological conditions?

  • Answer:

  • Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • Analytical monitoring: Track degradation products via LC-MS and identify major fragments .
  • Buffer compatibility: Test solubility and stability in phosphate-buffered saline (PBS) at 37°C over 24–72 hours .

Q. What strategies validate target engagement in cellular or animal models?

  • Answer:

  • Cellular thermal shift assay (CETSA): Confirm binding to intended targets in lysates or live cells .
  • Pharmacodynamic markers: Measure downstream biomarkers (e.g., Aβ40 for AChE inhibitors in Alzheimer’s models) .
  • Imaging: Use radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) for PET/MRI studies in rodent brains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.